molecular formula C17H16BrNO4 B2953018 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide CAS No. 553673-46-4

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B2953018
CAS No.: 553673-46-4
M. Wt: 378.222
InChI Key: YXFIEPYFYSNPOY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a brominated acetamide derivative featuring a substituted phenoxy group and a 3-methylphenyl substituent. The compound’s molecular weight is inferred to be ~412.66 g/mol based on its closest analog in .

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFIEPYFYSNPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13_{13}H12_{12}BrN O4_{4}
Molecular Weight 346.17 g/mol
Density 1.4 g/cm³
Boiling Point 524.8 °C
Melting Point Predicted: 194.02 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the phenoxy group : Reaction of 2-bromo-4-formyl-6-methoxyphenol with appropriate acetic acid derivatives.
  • Acetamide formation : Coupling with N-(3-methylphenyl)acetamide under controlled conditions to yield the final product.

Antimicrobial Properties

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of acetamides have been tested against various bacterial strains, demonstrating moderate to high inhibitory effects:

CompoundActivityReference
Acetamide Derivative AMIC = 32 µg/mL against E. coli
Acetamide Derivative BMIC = 16 µg/mL against S. aureus

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest potential efficacy against cancer cell lines. For example, another acetamide derivative was found to induce apoptosis in breast cancer cells through mitochondrial pathways:

  • Case Study : A study evaluated the cytotoxic effects of acetamide derivatives on MCF-7 breast cancer cells, revealing IC50_{50} values ranging from 10 to 30 µM, indicating significant potential for further development .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For instance:

  • Inhibition of Kinases : Many acetamides have been shown to inhibit kinases that play critical roles in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives promote ROS generation, leading to oxidative stress in target cells, which is a common mechanism for inducing apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituted Phenoxy Acetamides

a. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
  • Key Difference : The phenyl substituent is 2-methyl instead of 3-methyl.
  • Implications: The positional isomerism (2-methyl vs.
b. 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
  • Key Difference : A chloro group is added at the 3-position of the phenyl ring.
  • Implications : The electron-withdrawing chloro group could enhance electrophilic reactivity or modify solubility compared to the 3-methyl derivative .
c. 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
  • Key Difference: Methoxy is replaced by ethoxy at the 6-position of the phenoxy group, and the phenyl substituent is 2-methoxyphenyl.
  • Implications : Ethoxy may increase lipophilicity, while the 2-methoxy group could alter hydrogen-bonding capacity .

Acetamide Derivatives with Heterocyclic Moieties

a. 2-{[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
  • Key Difference: Incorporates a sulfanyl-linked quinazolinone group.
  • This structural feature is often associated with kinase inhibition activity .

Yield Trends :

  • Bulky substituents (e.g., isoleucine methyl ester in compound 32) reduce yields (51%) due to steric hindrance .
  • Electron-donating groups (e.g., methoxy) may stabilize intermediates, improving yields.

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound* ~412.66 N/A N/A 3-methylphenyl, bromo, formyl, methoxy
N-(3-chloro-4-methylphenyl) analog 412.66 N/A N/A 3-chloro-4-methylphenyl
Compound 30 N/A 75 82 n-butyl, butyryl, fluorine
Compound 31 N/A 84 54 1-hydroxy-2-methylpropan-2-yl

*Data for the target compound inferred from closest analogs.

Notable Observations:

  • Methoxy and ethoxy groups influence melting points; bulkier substituents (e.g., 2-methoxyethyl in ) may lower melting points due to reduced crystallinity.
  • Bromine atoms increase molecular weight and may enhance halogen bonding in crystal packing .

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